GSK-3β Inhibitory Potency of 3-Amino-5-bromopyridine-2-carbonitrile Versus Structurally Related Derivatives
The target compound demonstrates competitive inhibition of glycogen synthase kinase 3 beta (GSK-3β) with a reported IC₅₀ value of approximately 8 nM . While direct head-to-head comparisons with close structural analogs are not available in the open literature, this value serves as a benchmark against which structurally related derivatives can be evaluated. In a study of structurally related compounds with modifications to the carboxamide group, inhibitory potency varied substantially, with some optimized derivatives achieving IC₅₀ values as low as 10 nM, whereas less optimized analogs exhibited markedly reduced activity . The target compound's 8 nM IC₅₀ positions it as a potent starting point within the GSK-3β inhibitor chemotype, providing a validated baseline for structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns . The combination of the 3-amino-2-carbonitrile pyridine core with the 5-bromo substituent appears to confer favorable binding interactions with the GSK-3β ATP-binding pocket.
| Evidence Dimension | GSK-3β inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ ≈ 8 nM |
| Comparator Or Baseline | Structurally related derivatives: IC₅₀ as low as 10 nM for optimized analogs; significantly higher IC₅₀ for less optimized analogs |
| Quantified Difference | Target compound within ~1.25-fold potency of optimized derivatives; represents validated baseline scaffold |
| Conditions | In vitro kinase inhibition assay (competitive inhibitor) |
Why This Matters
This defined GSK-3β inhibitory potency provides a validated benchmark for hit-to-lead optimization and enables quantitative SAR comparisons when procuring this compound as a starting scaffold.
